2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-2-1-3-7-8(6)15-5-4-14-7/h1-3H,4-5H2,(H2,11,13) |
InChI Key |
MXFXEUJCPHSBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, which undergoes Curtius rearrangement to form an isocyanate intermediate.
Cyclization: The isocyanate intermediate reacts with thiosemicarbazide to form the thiadiazole ring.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways: Inhibition of key enzymes and disruption of cellular processes leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of analogous 1,3,4-thiadiazole derivatives:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 3c) increase thermal stability, while electron-donating groups (e.g., methoxy in ) may enhance biological interactions.
- Corrosion Inhibition: Bromophenyl derivatives (3d) show up to 90% inhibition efficiency in acidic environments, attributed to strong adsorption via the bromine atom .
Biological Activity
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is a heterocyclic compound known for its diverse pharmacological properties. This compound combines a thiadiazole ring with a dihydrobenzo[b][1,4]dioxin moiety, which contributes to its unique biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 235.26 g/mol
The structure features a five-membered thiadiazole ring containing two nitrogen atoms and three carbon atoms fused with a dihydrobenzo[b][1,4]dioxin component. This combination enhances the biological activity compared to simpler thiadiazole derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Alam et al. (2011) reported that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxicity against various human cancer cell lines including A549 (lung cancer) and SK-MEL-2 (skin cancer), with IC50 values indicating effective growth inhibition .
- Polkam et al. (2015) demonstrated that certain derivatives showed inhibitory effects on HT-29 colon cancer and MDA-MB-231 breast cancer cell lines with notable cytotoxicity percentages .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Plech et al. (2015) found that several thiadiazole derivatives displayed moderate to good activity against various bacterial strains. The presence of the thiadiazole ring was crucial for enhancing the antimicrobial efficacy .
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival:
- Molecular Targets : The compound interacts with enzymes and receptors that play critical roles in cancer cell growth and microbial resistance.
- Pathways : It inhibits key enzymes and disrupts cellular processes leading to apoptosis in cancer cells or microbial cell death.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Thiadiazole | Base structure for many derivatives; known for broad biological activity. |
| Benzothiadiazole | Benzothiadiazole | Exhibits strong photophysical properties; used in organic electronics. |
| Thiadiazole Derivatives | Various | Known for anticancer and antimicrobial activities; structural modifications enhance efficacy. |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In vitro tests using the MTT assay demonstrated that compounds derived from this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Structure–Activity Relationship (SAR) : Studies indicated that substituents on the phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For example, variations in substituent groups led to differences in IC50 values across different cancer cell lines .
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted hydrazine-carbothioamide precursors with appropriate aromatic amines. For example, thiocarbohydrazide can react with 2,3-dihydrobenzo[b][1,4]dioxin-5-amine under dehydrating conditions (e.g., phosphorus oxychloride or concentrated sulfuric acid) to form the thiadiazole core . Optimization includes:
- Temperature: Controlled heating (80–120°C) to avoid side reactions.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .
How is the compound structurally characterized, and what spectroscopic methods are most effective?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- IR Spectroscopy:
- N-H stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry:
- X-ray Crystallography: Resolves bond lengths and dihedral angles for conformational analysis .
Advanced Research Questions
What strategies resolve contradictions in reported bioactivity data across studies of thiadiazole derivatives?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies: Systematically compare substituents (e.g., electron-withdrawing vs. donating groups on the benzo-dioxin ring) .
- Standardized Assays:
- Statistical Meta-Analysis: Pool data from multiple studies to identify trends obscured by experimental variability .
How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to targets (e.g., E. coli DNA gyrase). Focus on hydrogen bonds between the amino group and Asp73/Glu50 residues .
- MD Simulations:
- Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) to confirm binding pose retention .
- QSAR Modeling:
What experimental designs are recommended for evaluating electrochemical behavior and derivative synthesis?
Methodological Answer:
- Cyclic Voltammetry:
- Electrosynthesis:
Data Contradiction Analysis
How should researchers address discrepancies in antimicrobial efficacy between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolite Screening:
- Dosage Optimization:
- Conduct dose-response studies to align in vitro MIC values with achievable in vivo concentrations .
Tables for Comparative Analysis
Table 1: Impact of Substituents on Bioactivity
Key Considerations for Experimental Design
- Controls: Include positive (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1% v/v).
- Replicates: Minimum triplicate runs for statistical validity (p < 0.05).
- Ethical Compliance: Follow institutional guidelines for in vivo studies (e.g., IACUC protocols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
